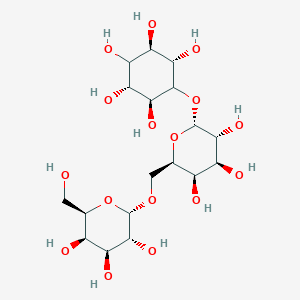

fagopyritol B2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fagopyritol B2 is a natural product found in buckwheat, a plant that is widely cultivated for its edible seeds. It is a type of carbohydrate that has been the subject of scientific research due to its potential health benefits. Fagopyritol B2 is a rare sugar that has been found to have anti-diabetic, anti-obesity, and anti-inflammatory properties. In

Applications De Recherche Scientifique

Nutritional and Medicinal Value

- Fagopyritol B2, a derivative of D-chiro-inositol, is a significant constituent of buckwheat, contributing to its nutritional and potential medicinal value. Fagopyritols, including fagopyritol B2, are mono-, di-, and trigalactosyl derivatives of D-chiro-inositol and are abundant in common buckwheat seeds, playing a crucial role in seed maturation. These compounds are predominantly found in the embryo and aleurone tissues of the seeds (Steadman et al., 2000). The concentration of fagopyritols varies across different milling fractions of buckwheat, reflecting their biological significance in seed development and potential implications for human nutrition.

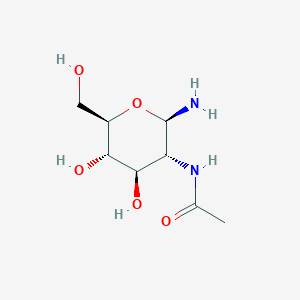

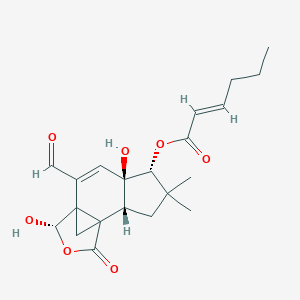

Biochemical Synthesis and Structure

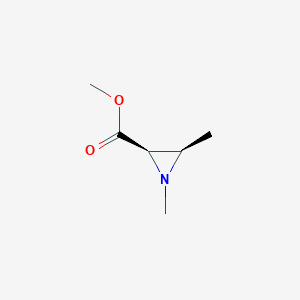

- The biochemical synthesis of fagopyritol B2 involves complex biochemical pathways. A multifunctional enzyme called galactinol synthase (GolS) has been identified to catalyze the synthesis of fagopyritols in buckwheat seeds. This process is critical for the accumulation of fagopyritols, which structurally resemble a putative insulin mediator. The synthesis of fagopyritol B2 involves the galactosylation of D-chiro-inositol, a process mediated by specific enzyme activities (Ueda et al., 2005).

Potential Health Benefits

- Fagopyritol B2 and other fagopyritols have been studied for their potential health benefits, particularly concerning diabetes management. Studies have demonstrated that fagopyritols can promote glucose uptake in muscle cells, suggesting a possible mechanism for their antidiabetic effects. This biological activity is likely mediated through the activation of insulin signaling pathways, making these compounds of interest for their therapeutic potential in conditions such as type 2 diabetes mellitus and insulin resistance (Song et al., 2009).

Agricultural Implications

- The accumulation of fagopyritol B2 in buckwheat seeds is influenced by environmental conditions, particularly temperature. Research has shown that cooler temperatures during seed maturation can enhance the accumulation of certain fagopyritols, including fagopyritol B2. This has implications for agricultural practices and the nutritional quality of buckwheat crops, as different cultivation conditions can affect the composition and concentration of bioactive compounds in the seeds (Horbowicz & Obendorf, 2005).

Propriétés

Numéro CAS |

116261-02-0 |

|---|---|

Nom du produit |

fagopyritol B2 |

Formule moléculaire |

C18H32O16 |

Poids moléculaire |

504.4 g/mol |

Nom IUPAC |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1 |

Clé InChI |

MWNCPUNLDATDBW-CFOWMNCWSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

Synonymes |

D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)